1-(3-(5-Fluoro-1h-Indol-2-Yl)phenyl)piperidin-4-Yl)(2-(4-Isopropyl-Piperazin1-Yl)ethyl)-Carbamate
Overview
Description
Indole derivatives are a significant class of heterocyclic compounds that have shown a wide range of biological applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Molecular Structure Analysis
Indole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
Indole derivatives are involved in a wide range of chemical reactions, largely due to their aromatic nature and the presence of a reactive nitrogen atom .Physical And Chemical Properties Analysis
Indole derivatives are generally crystalline and colorless in nature with specific odors .Scientific Research Applications
Synthesis and Characterization
- Novel Derivatives Synthesis : Novel derivatives of the compound, showing good anti-inflammatory and antimicrobial activity, have been synthesized and characterized. These derivatives include 6-fluoro-3-[3-(4-fluorophenyl)-1-isopropyl indol-2-yl) allyl] piperidine-4-benzisoxazoles. These compounds have been subjected to spectroscopic characterization and screened for biological activity (Rathod et al., 2008).
Pharmacological Studies
Allosteric Modulation of Receptors : The compound has been explored for its allosteric modulation properties, particularly at the cannabinoid CB1 receptor. These studies have revealed interesting findings about the binding properties and the conformational changes induced in the receptor, offering insights into the receptor's pharmacology (Price et al., 2005).
Inhibition of Fatty Acid Amide Hydrolase (FAAH) : Derivatives of the compound have been synthesized and tested for their ability to inhibit FAAH, an enzyme involved in endocannabinoid degradation. These studies included assessments of metabolic stability, revealing insights into the activity and stability of these compounds (Dahlhaus et al., 2017).
Molecular and Chemical Studies
Investigation of Molecular Structures and Properties : The compound has been involved in studies focusing on molecular structure and properties. For instance, the study of neighboring group participation of the indole nucleus through stereochemical markers and low-temperature NMR experiments has provided valuable information about the molecular behavior and characteristics of such compounds (Hallett et al., 2000).
Molecular Docking Studies : The compound has been a part of molecular docking studies to explore its interactions with various biological targets. These studies are crucial in understanding the potential therapeutic applications and the molecular basis of its biological activities (Kumara et al., 2017).
Future Directions
properties
IUPAC Name |
1-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38FN5/c1-21(2)33-16-14-32(15-17-33)13-10-30-25-8-11-34(12-9-25)26-5-3-4-22(19-26)28-20-23-18-24(29)6-7-27(23)31-28/h3-7,18-21,25,30-31H,8-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHXZCVDLATFAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCNC2CCN(CC2)C3=CC=CC(=C3)C4=CC5=C(N4)C=CC(=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(5-Fluoro-1h-Indol-2-Yl)phenyl)piperidin-4-Yl)(2-(4-Isopropyl-Piperazin1-Yl)ethyl)-Carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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